2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine, also known as benzazepine , is a bicyclic organic compound with the chemical formula C₁₀H₁₃N . It belongs to the class of heterocyclic compounds and contains a seven-membered ring system. The compound has been studied for its potential biological activities and therapeutic applications .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine can be achieved through various methods. One notable approach involves solid-phase synthesis, which allows for the preparation of di- and trisubstituted benzazepine derivatives. For example, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been synthesized using this strategy .
Scientific Research Applications
Inhibition of Human Neuronal Nitric Oxide Synthase
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine derivatives were explored for their potential as human nitric oxide synthase inhibitors, particularly targeting neuronal NOS. These inhibitors demonstrated therapeutic potential in neuropathic pain models and passed various in vitro safety pharmacology studies, suggesting their significance in neurological applications (Annedi et al., 2012).
Synthesis of Benzazepine Derivatives
A solid-phase strategy was developed for synthesizing benzazepine derivatives using 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine. This efficient method enabled the creation of G-protein coupled receptor-targeted (GPCR-targeted) scaffolds, illustrating the compound's utility in synthesizing diverse chemical structures for potential therapeutic applications (Boeglin et al., 2007).
Novel Methodology in Synthesis
A new method involving donor-acceptor cyclopropanes was employed to synthesize tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles. This innovative approach demonstrated the versatility of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine in synthesizing biologically active nitrogen heterocyclic compounds (Porashar et al., 2022).
X-ray Diffraction Analysis
The compound's derivatives were analyzed using X-ray diffraction, offering insights into their crystal structures. This research contributes to the understanding of the physical and chemical properties of these compounds, which is essential in the development of new pharmaceuticals (Macías et al., 2011).
Enantioselective Kinetic Resolution
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine was used in an enantioselective acylation process. This process demonstrates its utility in synthesizing chiral derivatives, which is crucial in pharmaceutical research where enantiomers can have differing biological activities (Zhou et al., 2015).
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKTLUUWDOMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679992 | |
Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine | |
CAS RN |
885275-16-1 | |
Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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